molecular formula C10H10N2O B1613482 6-Methoxyisoquinolin-3-amine CAS No. 28970-68-5

6-Methoxyisoquinolin-3-amine

Cat. No. B1613482
Key on ui cas rn: 28970-68-5
M. Wt: 174.2 g/mol
InChI Key: XDYBPKCRPTVSHW-UHFFFAOYSA-N
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Patent
US08461339B2

Procedure details

The crude 2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide (23 g) was added dropwise to conc. sulfuric acid (200 mL) at 20˜25° C. with stirring. The mixture was stirred at room temperature for 48 hours and then quenched with ice (1 Kg). 12 N NaOH solution (400 mL) was added to give a final pH of 9˜10. The resulting suspension was extracted with CH2Cl2 (5×2 L). The organic layers were combined, washed with brine (500 mL), dried over anhydrous Na2SO4, filtered and concentrated to dryness. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (430 mg, 2.9% yield based on p-methoxybenzylamine) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 8.62 (s, 1H), 7.66 (d, J=9 Hz, 1H), 6.86 (d, J=2.4, 1H), 6.75 (dd, J=2.4 and 9 Hz, 1H), 6.52 (s, 1H), 5.83 (s, 1H), 3.83 (s, 3H); MS: m/z 175.1 (M+H+).
Name
2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
2.9%

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[C:5](=[NH:16])[NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)C>S(=O)(=O)(O)O>[CH3:15][O:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:7]=[N:6][C:5]([NH2:16])=[CH:4]2

Inputs

Step One
Name
2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide
Quantity
23 g
Type
reactant
Smiles
C(C)OC(C(NCC1=CC=C(C=C1)OC)=N)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
quenched with ice (1 Kg)
ADDITION
Type
ADDITION
Details
12 N NaOH solution (400 mL) was added
CUSTOM
Type
CUSTOM
Details
to give a final pH of 9˜10
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with CH2Cl2 (5×2 L)
WASH
Type
WASH
Details
washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(N=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 2.9%
YIELD: CALCULATEDPERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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